molecular formula C6H4Br2FN B1632630 2,4-Dibromo-5-fluoroaniline CAS No. 1000578-04-0

2,4-Dibromo-5-fluoroaniline

Cat. No.: B1632630
CAS No.: 1000578-04-0
M. Wt: 268.91 g/mol
InChI Key: ISAQGADJGBSNRH-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 g/mol It is a derivative of aniline, where two bromine atoms and one fluorine atom are substituted at the 2, 4, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-5-fluoroaniline can be synthesized through several methods. One common approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of a suitable catalyst such as Raney nickel . The reaction is typically carried out in a hydrogenation kettle with methanol as the solvent. After the reaction, the product is filtered, and the solvent is removed by vacuum distillation. The resulting solid is then crystallized from n-hexane to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous and automated production techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in reducing material consumption and production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Scientific Research Applications

2,4-Dibromo-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoroaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .

Properties

IUPAC Name

2,4-dibromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQGADJGBSNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303766
Record name 2,4-Dibromo-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-04-0
Record name 2,4-Dibromo-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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